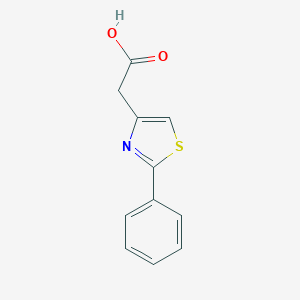

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHDWKGJPJRCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351494 | |

| Record name | (2-Phenyl-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-28-4 | |

| Record name | (2-Phenyl-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Imperative in Heterocyclic Chemistry

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antimicrobials to anti-inflammatory drugs.[1][2][3] The compound 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid embodies this structural class, merging a phenyl group, a thiazole heterocycle, and an acetic acid moiety. Its biological potential is intrinsically linked to its precise molecular architecture. Therefore, unambiguous structure elucidation is not merely a procedural step but the fundamental bedrock upon which all subsequent research—be it pharmacological, toxicological, or clinical—is built. This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of this target molecule, grounded in the principles of analytical chemistry and spectroscopic interpretation.

Chapter 1: The Synthetic Foundation - A Hantzsch Thiazole Synthesis Approach

Understanding the synthetic route is paramount to anticipating potential isomers and impurities. A robust and high-yielding method for constructing the 2-phenyl-thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[4][5][6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, this translates to the reaction of thiobenzamide with ethyl chloroacetoacetate, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.[8]

The causality behind this choice of reagents is clear: thiobenzamide provides the N1 and C2 atoms of the thiazole ring, along with the C2-phenyl substituent. Ethyl chloroacetoacetate provides the C4 and C5 atoms, the sulfur atom is contributed by the thioamide, and the acetic acid side chain is derived from the acetoacetate backbone.[9]

Caption: Hantzsch Synthesis Workflow for the Target Molecule.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in 20 mL of methanol, add ethyl chloroacetoacetate (1.7 g, 10.36 mmol).[8]

-

Cyclization: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Saponification: Cool the mixture to room temperature. Add a solution of Lithium Hydroxide (LiOH) (1 g) dissolved in 4 mL of water.[8]

-

Hydrolysis: Stir the resulting mixture at room temperature for 4 hours to ensure complete hydrolysis of the ethyl ester intermediate.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the methanol. Suspend the residue in water.

-

Purification: Perform a liquid-liquid extraction with diethyl ether to remove any unreacted, non-polar starting materials or by-products; discard the organic layer.

-

Isolation: Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl). This will protonate the carboxylate, causing the product to precipitate.

-

Final Steps: Extract the acidified aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[8] Further purification can be achieved by recrystallization.

Chapter 2: The Elucidation Workflow - An Integrated Spectroscopic Approach

The definitive identification of this compound relies on a synergistic combination of analytical techniques. No single method provides a complete picture; rather, each offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the atomic connectivity.[10][11]

Caption: Integrated workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to determine the elemental composition of the molecule with high precision. Electrospray ionization (ESI) is the method of choice for a polar, acidic molecule like this, as it allows for gentle ionization, typically forming the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.

Expected Data:

-

Molecular Formula: C₁₁H₉NO₂S

-

Monoisotopic Mass: 219.0354 g/mol [12]

-

Observed Ion (Negative ESI): An [M-H]⁻ peak at m/z 218.0281. A high-resolution instrument should measure this value to within 5 ppm, confirming the elemental formula.

-

Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the carboxyl group (-45 Da), leading to a fragment ion at m/z ~174.

Experimental Protocol: HRMS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ adducts, respectively.

-

Data Processing: Use the instrument's software to calculate the elemental composition from the accurately measured m/z value of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For our target, the most informative regions will confirm the presence of the carboxylic acid and the aromatic systems.

Expected Data: The analysis of a solid sample via an Attenuated Total Reflectance (ATR) accessory would reveal the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton. Its broadness is due to hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the carbonyl of the acid.[13] |

| ~1600-1500 | C=N / C=C stretch | Thiazole/Phenyl Rings | Confirms the presence of the aromatic and heteroaromatic systems.[14] |

| ~3100-3000 | C-H stretch | Aromatic C-H | Indicates protons attached to the phenyl and thiazole rings. |

| ~2900 | C-H stretch | Aliphatic C-H | Corresponds to the methylene (-CH₂) group of the acetic acid side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[10] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The combination allows for a complete mapping of the molecule's connectivity.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

~12.5 ppm (s, 1H, broad): This signal corresponds to the carboxylic acid proton (-COOH ). It is typically broad and will disappear upon adding a drop of D₂O to the NMR tube, a key validation test.

-

~7.9-8.0 ppm (m, 2H): These are the two ortho-protons on the phenyl ring, deshielded by the adjacent electron-withdrawing thiazole ring.

-

~7.4-7.5 ppm (m, 3H): These are the meta- and para-protons of the phenyl ring.

-

~7.3 ppm (s, 1H): This singlet is characteristic of the proton at the C5 position of the thiazole ring (H -C5).

-

~3.8 ppm (s, 2H): This singlet represents the two equivalent methylene protons of the acetic acid side chain (-CH₂ -COOH).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

~172 ppm: Carboxyl carbon (-C OOH).

-

~168 ppm: Thiazole C2 (the carbon atom bonded to both N and S, and the phenyl ring).

-

~149 ppm: Thiazole C4 (the carbon atom bonded to the acetic acid side chain).

-

~134 ppm: Phenyl C1 (the carbon atom attached to the thiazole ring).

-

~131 ppm: Phenyl C4 (para-carbon).

-

~129 ppm: Phenyl C3/C5 (meta-carbons).

-

~127 ppm: Phenyl C2/C6 (ortho-carbons).

-

~115 ppm: Thiazole C5 (the carbon bearing the lone thiazole proton).

-

~35 ppm: Methylene carbon (-C H₂-).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids).

-

Acquisition: Record a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.

-

2D NMR (Optional): If assignments are ambiguous, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.

-

D₂O Exchange: After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the exchangeable -COOH proton.

Chapter 3: Final Confirmation and Data Synthesis

The structure of this compound is confirmed by the convergence of all analytical data. HRMS provides the exact molecular formula, FTIR confirms the presence of the key carboxylic acid and aromatic functional groups, and NMR spectroscopy provides the definitive map of the molecule's framework, distinguishing it from any potential isomers. For absolute proof of structure, particularly stereochemistry in chiral molecules or tautomeric forms, single-crystal X-ray crystallography is the gold standard, providing precise bond lengths and angles.[15][16][17]

| Technique | Purpose | Key Expected Result |

| HRMS | Molecular Formula Determination | [M-H]⁻ ion at m/z 218.0281 for C₁₁H₉NO₂S |

| FTIR | Functional Group Identification | Broad O-H (~3000 cm⁻¹), strong C=O (~1700 cm⁻¹) |

| ¹H NMR | H-Framework Mapping | Characteristic singlets for thiazole-H and CH₂; multiplets for phenyl-H |

| ¹³C NMR | C-Skeleton Mapping | ~9 distinct signals corresponding to the unique carbons in the molecule |

By systematically applying this validated, multi-technique approach, researchers can achieve an unambiguous and trustworthy elucidation of the structure of this compound, enabling further investigation into its chemical and biological properties with the highest degree of confidence.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.

- Fiehn Lab. Structure Elucidation of Small Molecules.

- YouTube. synthesis of thiazoles.

- MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity.

- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.

- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ResearchGate. FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.

- MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.

- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.

- ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF.

- Slideshare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.

-

NIH. 2-{amino}acetic acid. Available from:

- ChemicalBook. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.

- PubChem. 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid | C11H9NO2S.

- NIH. 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide.

- lidsen. Catalysis Research Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4.

- IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION.

- ResearchGate. (PDF) 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 3. ijsdr.org [ijsdr.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. lidsen.com [lidsen.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-{[4-(1,3-Benzothiazol-2-yl)phenyl](methyl)amino}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth examination of 2-(2-phenylthiazol-4-yl)acetic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] This document elucidates the compound's chemical identity, including its definitive IUPAC nomenclature. It further details a robust and validated protocol for its synthesis via the Hantzsch thiazole reaction, a classic and efficient method for constructing the thiazole ring.[2][3] Key physicochemical properties are tabulated for reference. The guide explores the extensive biological potential of the 2-phenylthiazole-acetic acid scaffold, highlighting its role as a crucial intermediate in the development of anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6] Finally, we discuss its application as a foundational building block in modern drug discovery, offering insights for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in their research programs.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen- and sulfur-containing rings being particularly prominent. The thiazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" that appears in a vast array of biologically active molecules, from natural products like Vitamin B1 (thiamine) to synthetic drugs with diverse pharmacological activities.[7]

Derivatives of the thiazole core are recognized for a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anticancer properties.[8] This versatility stems from the thiazole ring's unique electronic properties and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets such as enzymes and receptors. Consequently, the synthesis and functionalization of thiazole derivatives remain an active and fertile area of research in the pursuit of novel medicines.[9] This guide focuses specifically on 2-(2-phenylthiazol-4-yl)acetic acid, a key exemplar of this chemical class that serves as both a biologically active entity and a versatile synthetic intermediate.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

IUPAC Nomenclature and Structure

The compound commonly referred to as (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID is systematically named according to IUPAC nomenclature.

-

Preferred IUPAC Name: 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

-

Molecular Formula: C₁₁H₉NO₂S

The structure consists of a central thiazole ring substituted with a phenyl group at position 2 and an acetic acid moiety at position 4. The presence of the carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, while also influencing the molecule's solubility and pharmacokinetic profile.

Physicochemical Data

The key physicochemical properties of 2-(2-phenylthiazol-4-yl)acetic acid are summarized below. These parameters are critical for designing experimental conditions for synthesis, purification, formulation, and biological assays.

| Property | Value | Reference(s) |

| Molecular Weight | 219.26 g/mol | [4] |

| Appearance | White to off-white solid | [12] |

| Melting Point | 82-85 °C | [4] |

| Boiling Point | 423 °C at 760 mmHg | [4] |

| Storage | Room temperature, away from light and moisture | [4] |

Synthesis and Characterization: A Validated Protocol

The construction of the 2,4-disubstituted thiazole ring is efficiently achieved through the Hantzsch thiazole synthesis, first reported in 1887.[13] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3]

Synthetic Workflow: The Hantzsch Reaction

The synthesis of 2-(2-phenylthiazol-4-yl)acetic acid proceeds via a two-step, one-pot reaction from readily available starting materials: thiobenzamide and ethyl 4-chloroacetoacetate.[2] The workflow involves an initial cyclocondensation to form the ethyl ester intermediate, followed by in-situ hydrolysis to yield the final carboxylic acid product.

Caption: High-level workflow for the synthesis of 2-(2-phenylthiazol-4-yl)acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]

Materials:

-

Thiobenzamide (10 mmol, 1.37 g)

-

Ethyl 4-chloroacetoacetate (10.36 mmol, 1.70 g)

-

Methanol (20 mL)

-

Lithium hydroxide (LiOH) (1 g)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.37 g) and methanol (20 mL). Stir to create a suspension.

-

Hantzsch Condensation: Add ethyl 4-chloroacetoacetate (1.7 g) to the suspension. Heat the reaction mixture to reflux and maintain for 24 hours.

-

Rationale: Refluxing in methanol provides the necessary thermal energy for the nucleophilic attack of the thioamide sulfur on the α-haloester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[13]

-

-

Hydrolysis: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of LiOH (1 g) in water (4 mL) and add it to the reaction flask.

-

Stir the mixture at room temperature for 4 hours to facilitate the saponification of the ethyl ester to the carboxylate salt.

-

Workup & Extraction: Concentrate the mixture in vacuo to remove the methanol. Suspend the resulting residue in water.

-

Transfer the aqueous suspension to a separatory funnel and extract with diethyl ether to remove any unreacted organic starting materials or non-polar impurities. Discard the organic layer.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 using dilute HCl. The product should precipitate as a solid.

-

Self-Validation Check: The precipitation of a solid upon acidification is a key indicator that the hydrolysis was successful and the desired carboxylic acid has been formed.

-

-

Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, 2-(2-phenylthiazol-4-yl)acetic acid.[2] A typical yield is around 50%.[2]

Structural Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the key structural motifs. Expected signals include multiplets in the aromatic region (7-8 ppm) for the phenyl group protons, a singlet around 7 ppm for the C5-proton of the thiazole ring, and a characteristic singlet around 3.5-4.0 ppm for the methylene (-CH₂-) protons of the acetic acid group.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight (m/z = 219.26 for [M+H]⁺ or 218.25 for [M-H]⁻).

-

Melting Point: The measured melting point should align with the literature value (82-85 °C), with a narrow range indicating high purity.[4]

Biological Activity and Therapeutic Potential

The 2-(2-phenylthiazol-4-yl)acetic acid scaffold is a valuable starting point for developing potent and selective therapeutic agents. Its derivatives have been explored for a multitude of pharmacological applications.

Role as a Bioactive Scaffold

This molecule is frequently used as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting inflammation and microbial infections.[4] The core structure presents three key regions for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. This is a common strategy in medicinal chemistry known as Structure-Activity Relationship (SAR) optimization.

Caption: The compound scaffold can be modified to interact with various biological targets.

-

Anti-inflammatory Activity: Related thiazole-propionic acid derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[5] The acetic acid moiety can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX.

-

Antimicrobial & Antifungal Activity: The thiazole ring is a component of several antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[14] Derivatives of thiazolyl-acetic acid have demonstrated broad-spectrum antibacterial and antifungal activity, making them promising as potential biocides or preservatives.[15]

-

Metabolic Modulation: The structure is related to the potent Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist GW501516 (Cardarine).[16] The IUPAC name for GW501516 is {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid, highlighting the presence of a substituted 2-phenylthiazole core.[16] PPARδ agonists are investigated for treating metabolic disorders, though GW501516 itself was discontinued due to safety concerns.[16] This connection underscores the scaffold's potential in designing modulators of metabolic pathways.

-

Anticancer Activity: Researchers have identified derivatives of 4-phenylthiazole that exhibit significant antiproliferative activity against human cancer cell lines, with some compounds targeting enzymes like SIRT2 and EGFR.[6]

Conclusion and Future Directions

2-(2-Phenylthiazol-4-yl)acetic acid is more than a simple chemical reagent; it is a validated and versatile platform for drug discovery. Its straightforward synthesis via the Hantzsch reaction allows for the accessible production of a key building block. The inherent biological relevance of the thiazole ring, combined with the functional handles provided by the phenyl and acetic acid groups, makes this compound an ideal starting point for the generation of compound libraries aimed at discovering novel therapeutics. Future research will likely focus on creating novel derivatives through modification of the phenyl ring and amidation of the carboxylic acid to explore new biological targets and develop next-generation agents for treating inflammatory, metabolic, infectious, and oncological diseases.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of new synthetic derivatives of thiazole acetic acid on the.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2-Phenylthiazol-4-yl)acetic acid. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Retrieved from [Link]

-

Yadav, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

-

Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

-

NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

-

Chemsigma. (n.d.). (2-phenyl-thiazol-4-yl)-acetic acid [ 16441-28-4 ]. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Retrieved from [Link]

-

Wikipedia. (n.d.). GW501516. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

-

World Anti Doping Agency - WADA. (2019). The Prohibited List. Retrieved from [Link]

- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

PMC - NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. 2-(2-Phenylthiazol-4-yl)acetic acid [myskinrecipes.com]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. mdpi.com [mdpi.com]

- 10. 16441-28-4 (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID [chemsigma.com]

- 11. 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 12. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GW501516 - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight. A validated, step-by-step synthesis protocol is presented, followed by a discussion of standard analytical techniques for structural confirmation and purity assessment. Furthermore, this guide explores the relevance of the thiazole-acetic acid scaffold in modern drug discovery, highlighting its role as a key pharmacophore in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical entity.

Introduction to the 2-Phenyl-1,3-thiazole Scaffold

The thiazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceutical drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in various interactions with biological targets. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The incorporation of a phenyl group at the 2-position and an acetic acid moiety at the 4-position, as seen in this compound, creates a molecule with significant potential in medicinal chemistry. The acetic acid side chain, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential role in enzyme inhibition.[3] This guide provides a detailed examination of this specific compound, from its fundamental properties to its synthesis and application.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. This compound is identified by the CAS Number 16441-28-4.[4] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16441-28-4 | [4] |

| Molecular Formula | C₁₁H₉NO₂S | Calculated |

| Molecular Weight | 219.26 g/mol | Calculated |

| Appearance | Solid / Powder | [5] |

The molecular structure, featuring a central thiazole ring functionalized with phenyl and acetic acid groups, is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established chemical synthesis literature and provides a reliable method for obtaining the target compound. [6] Materials:

-

Thiobenzamide (1.37 g, 10 mmol)

-

Ethyl chloroacetoacetate (1.7 g, 10.36 mmol)

-

Methanol (20 mL)

-

Lithium hydroxide (LiOH) (1 g)

-

Water (4 mL)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for acidification)

Procedure:

-

Cyclization Reaction: To a stirred suspension of thiobenzamide (10 mmol) in methanol (20 mL), add ethyl chloroacetoacetate (10.36 mmol). Heat the reaction mixture to reflux and maintain for 24 hours. The causality here is that thermal energy is required to overcome the activation energy for the condensation and cyclization reaction to form the thiazole ring.

-

Ester Hydrolysis: Cool the mixture to room temperature. Prepare a solution of LiOH (1 g) in water (4 mL) and add it to the reaction mixture. Stir this suspension at room temperature for 4 hours. This step saponifies the ethyl ester to the corresponding carboxylate salt, which is water-soluble.

-

Initial Workup: Concentrate the mixture in vacuo to remove the methanol. Suspend the remaining residue in water. Perform an extraction with diethyl ether and discard the organic layer. This initial extraction removes unreacted, non-polar starting materials and byproducts.

-

Acidification and Product Extraction: Acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl). This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate or become soluble in an organic solvent. Extract the acidified aqueous layer with diethyl ether.

-

Drying and Isolation: Dry the combined organic layers over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the final product, (2-phenylthiazol-4-yl)acetic acid. The reported yield for this procedure is approximately 50% (1.1 g). [6]

Analytical Characterization for Structural Validation

Self-validation is a critical component of chemical synthesis. The identity and purity of the synthesized this compound must be confirmed empirically. A standard workflow involves a preliminary purity check followed by comprehensive structural elucidation.

Caption: Standard workflow for the analytical validation of a synthesized compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation.

-

¹H-NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) corresponding to the phenyl group protons, a singlet for the proton on the thiazole ring, and a singlet for the methylene (-CH₂-) protons of the acetic acid group. The acidic proton (-COOH) may appear as a broad singlet.

-

¹³C-NMR: The spectrum will confirm the presence of all 11 carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₁H₉NO₂S.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

Significance and Applications in Drug Discovery

The this compound scaffold is a compelling starting point for drug discovery programs. The combination of the aromatic thiazole core and the carboxylic acid functional group makes it a candidate for targeting various enzymes and receptors.

-

Anti-inflammatory Agents: The acetic acid moiety is a well-known pharmacophore in cyclooxygenase (COX) inhibitors. Studies have specifically investigated thiazole derivatives containing an acetic acid residue as selective COX-1 inhibitors, which are crucial for developing anti-inflammatory drugs with potentially different side-effect profiles than non-selective or COX-2 selective agents. [3]* Scaffold for Library Synthesis: Due to the robust synthesis methods available, this molecule serves as an excellent building block. The phenyl ring and the acetic acid group can be readily modified to create libraries of analogues for screening against various biological targets.

-

Broader Biological Potential: The thiazole nucleus is a component in compounds with demonstrated antimicrobial, antifungal, and anticancer activities. [1][2]Therefore, derivatives of this compound could be explored for these therapeutic areas as well. For instance, the well-known PPARδ receptor agonist GW501516 contains a more complex, but related, phenyl-thiazole core, underscoring the scaffold's utility in targeting metabolic diseases. [7]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry. With a molecular weight of 219.26 g/mol , a well-defined synthesis pathway, and straightforward methods for analytical validation, it represents an accessible and valuable tool for researchers. Its structural similarity to known pharmacophores, particularly in the anti-inflammatory space, combined with the broad biological potential of the thiazole ring system, ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

-

Title: Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives Source: ResearchGate URL: [Link]

-

Title: (2-Phenyl-1,3-thiazol-4-yl)acetic acid Source: Chem-Tools URL: [Link]

-

Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors Source: Ankara Üniversitesi İlef Dergisi URL: [Link]

-

Title: GW501516 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ilefdergisi.ankara.edu.tr [ilefdergisi.ankara.edu.tr]

- 4. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID | 16441-28-4 [chemicalbook.com]

- 5. chem-tools.com [chem-tools.com]

- 6. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. GW501516 - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical properties, synthesis, analytical characterization, and the therapeutic potential of its structural core, grounded in the established pharmacological importance of the thiazole nucleus.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore, binding to a diverse range of biological targets.[2]

Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including antimicrobial (Sulfazole), antiretroviral (Ritonavir), and anticancer (Tiazofurin) effects.[1][2][3] The this compound core combines the proven biological relevance of the 2-phenylthiazole moiety with an acetic acid side chain, a feature often utilized to modulate solubility, engage with active sites, or serve as a handle for further chemical modification. This guide aims to provide the foundational knowledge required for researchers to effectively synthesize, characterize, and explore the potential of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

Identifying the fundamental properties of a compound is the first step in any research and development workflow. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key identifiers and known or predicted properties.

| Property | Value | Source |

| CAS Number | 16441-28-4 | [4][5][6] |

| Molecular Formula | C₁₁H₉NO₂S | [7] |

| Molecular Weight | 219.26 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| Melting Point | 139-140 °C (for the closely related 2-(p-tolyl) derivative) | [9] |

| Boiling Point | 427.6±47.0 °C (Predicted) | [9] |

| pKa | 4.04±0.10 (Predicted) | [9] |

| Density | 1.287±0.06 g/cm³ (Predicted) | [9] |

| Appearance | Solid (Form may vary) |

Synthesis and Chemical Workflow

The most common and efficient method for constructing the 2-substituted thiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[4][8] This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Hantzsch Synthesis Workflow

The synthesis of this compound is typically achieved in a two-step, one-pot procedure starting from thiobenzamide and an ethyl ester of 4-chloroacetoacetate. The workflow involves the initial formation of the thiazole ester, followed by saponification to yield the final carboxylic acid.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[10]

Step 1: Thiazole Ring Formation

-

Suspend thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Ester Hydrolysis and Product Isolation

-

Cool the reaction mixture to room temperature.

-

Add a solution of lithium hydroxide (LiOH, 1 g) in water (4 mL).

-

Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of the ethyl ester.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Suspend the resulting residue in water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted thiobenzamide or other organic impurities. Discard the organic layer.

-

Acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, (2-phenylthiazol-4-yl)acetic acid. A typical yield is around 50%.[10]

Reaction Mechanism

The Hantzsch synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Structural Characterization & Analytical Methods

Unambiguous characterization of the synthesized compound is critical for ensuring purity and confirming its identity. This is typically achieved through a combination of spectroscopic techniques and chromatography.

Spectroscopic Analysis

While a complete, published dataset for this specific compound is sparse, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[11]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂-) of the acetic acid group, a singlet for the proton at the 5-position of the thiazole ring, and multiplets in the aromatic region corresponding to the protons of the phenyl group. The acidic proton of the carboxyl group may appear as a broad singlet, or may not be observed depending on the solvent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxyl carbon (~170-180 ppm), the carbonyl of the phenyl ring, the carbons of the thiazole ring (with C2 being the most downfield), the methylene carbon, and the carbons of the phenyl ring.[11][12]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxyl group (~1700 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (~1400-1600 cm⁻¹), and C-S stretching.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻ corresponding to the deprotonated molecule.

Chromatographic Purity Assessment

A robust analytical method is essential for determining the purity of the compound and for its quantification in various matrices during drug development studies.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A gradient RP-HPLC method is suitable for the analysis of this compound. The acidic nature of the compound necessitates a mobile phase with a low pH to ensure it is in its neutral, protonated form for good retention and peak shape on a C18 column.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Ortho-phosphoric acid or Formic acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: A time-based gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenylthiazole chromophore has significant absorbance (e.g., 254 nm or 280 nm).

-

Purity Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

This method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14]

Applications in Drug Development & Medicinal Chemistry

While specific biological activity data for this compound is limited in the public domain, the therapeutic potential of this scaffold can be inferred from extensive research on structurally related compounds. The phenylthiazole acetic acid core is a versatile starting point for developing targeted therapeutic agents.

Caption: Potential therapeutic applications derived from the core scaffold.

-

Anti-inflammatory Activity: A study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, which are structurally very similar, demonstrated potent inhibition of the cyclooxygenase (COX) enzyme.[15] These compounds showed strong anti-inflammatory effects in rat paw edema models, suggesting that the this compound scaffold is a promising starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial drug design. Numerous studies have shown that hybrid molecules containing a phenylthiazole core exhibit significant activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][9][16] The acetic acid moiety can be further derivatized into amides or esters to modulate potency and pharmacokinetic properties.

-

Anticancer Potential: Thiazole derivatives have been investigated as anticancer agents.[17] The planar aromatic system can intercalate with DNA or interact with the active sites of enzymes crucial for cancer cell proliferation, such as kinases. Further modification of the phenyl ring or the acetic acid group could lead to the development of selective and potent cytotoxic agents.[18]

Safety and Handling

Based on safety data sheets (SDS) for structurally related thiazole carboxylic acids, this compound should be handled with appropriate precautions.[19]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[19]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound (CAS: 16441-28-4) is a valuable heterocyclic building block with significant untapped potential in drug discovery and development. Its synthesis via the robust Hantzsch reaction is well-established, and its structure lends itself to a wide range of chemical modifications. While specific biological data on this parent compound is limited, the extensive body of literature on related thiazole derivatives strongly suggests its utility as a scaffold for developing novel anti-inflammatory, antimicrobial, and anticancer agents. This guide provides the essential technical information for researchers to confidently work with this compound and explore its promising therapeutic applications.

References

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Science and Research (IJSR). Available from: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Available from: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

PubChem. 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid. Available from: [Link]

-

Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Available from: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Asian Journal of Chemistry - 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemsigma. (2-phenyl-thiazol-4-yl)-acetic acid [ 16441-28-4 ]. Available from: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

-

CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. ACS Publications. Available from: [Link]

-

Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. Available from: [Link]

-

Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society. Available from: [Link]

-

1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. Available from: [Link]

-

Separation of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. ResearchGate. Available from: [Link]

-

2-Acetylthiazole. NIST WebBook. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID(16441-28-4) 1H NMR [m.chemicalbook.com]

- 4. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID | 16441-28-4 [chemicalbook.com]

- 5. 16441-28-4 (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID [chemsigma.com]

- 6. 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid | C11H9NO2S | CID 21563633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 16441-30-8 CAS MSDS ([2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. ajrconline.org [ajrconline.org]

- 14. jchr.org [jchr.org]

- 15. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aksci.com [aksci.com]

Introduction: The Privileged Scaffold of 2-Phenyl-1,3-Thiazole

An In-Depth Technical Guide to the Biological Significance of 2-Phenyl-1,3-Thiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has become a cornerstone in medicinal chemistry.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-1,3-thiazole scaffold exhibits a remarkable breadth of biological activities, establishing it as a "privileged structure" in drug discovery. This versatility stems from the unique electronic properties of the thiazole ring and the diverse chemical space that can be explored through substitution on both the thiazole and phenyl moieties.[1] Derivatives of this core structure have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] Clinically approved drugs, such as the antifungal agents isavuconazole and fosravuconazole, contain a phenylthiazole structure, validating its therapeutic potential.[5] This guide provides a detailed exploration of the synthesis, multifaceted biological significance, and therapeutic promise of 2-phenyl-1,3-thiazole derivatives, offering insights into their mechanisms of action and structure-activity relationships (SAR).

Core Synthesis Strategies: Building the 2-Phenyl-1,3-Thiazole Scaffold

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method remains a foundational strategy for preparing a wide array of thiazole derivatives.[6] The aldehyde functional group on the 2-phenyl-1,3-thiazole scaffold serves as a versatile starting point for creating a diverse library of derivatives through various chemical transformations.[6]

Key Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-phenylthiazoles, thiobenzamide is a common starting material.[6]

Objective: To synthesize a 2-phenyl-4-substituted-1,3-thiazole derivative.

Materials:

-

Thiobenzamide

-

Substituted α-bromoketone (e.g., 2-bromoacetophenone)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for neutralization, if needed)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reactant: Add the desired α-bromoketone (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

-

Work-up: After completion, cool the reaction mixture to room temperature. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate.

-

Isolation: The product often precipitates out of the solution upon cooling or neutralization. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol or water to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

This fundamental reaction allows for extensive diversification. By varying the thiobenzamide and the α-halocarbonyl compound, researchers can introduce a wide range of substituents onto both the phenyl and thiazole rings to probe structure-activity relationships.

Caption: Workflow of the Hantzsch synthesis for 2-phenyl-1,3-thiazole derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Phenyl-1,3-thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[9][10] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[11]

Mechanism of Action: Multi-Targeted Inhibition

The anticancer effects of these derivatives are attributed to their ability to interact with several key oncogenic targets:

-

Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases. For instance, certain compounds show potent inhibitory effects against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[12][13] Others have been identified as dual inhibitors of EGFR and HER2 kinases or as potent inhibitors of the Akt signaling pathway, which is central to cell survival and proliferation.[11][14]

-

Induction of Apoptosis: A primary mechanism for their cytotoxic effect is the induction of programmed cell death (apoptosis).[15][16] Studies have shown that promising derivatives can trigger apoptosis through mitochondrial depolarization, DNA fragmentation, and the activation of caspases.[15]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, some derivatives cause cell cycle arrest at the G1 phase, reducing the population of cells entering the synthesis (S) and mitosis (G2/M) phases.[12]

Caption: Inhibition of key oncogenic pathways by 2-phenyl-1,3-thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for optimizing the anticancer potency of this scaffold.

-

Substitutions on the phenyl ring at the 2-position of the thiazole are critical. For example, introducing a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[9]

-

A 3-fluoro substituent on the phenyl ring also resulted in good cytotoxic activity across multiple cell lines.[9]

-

The nature of the group at the 4-position of the thiazole ring significantly influences activity. Carboxamide moieties at this position have been shown to be effective.[9]

-

For Akt inhibitors, a cyano substituent on a phenyl ring at the 4-position of the thiazole scaffold was found to significantly enhance anticancer activity.[14]

Quantitative Data: Cytotoxicity of Lead Compounds

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4i | N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 | [10] |

| Compound 6 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 | [14] |

| Compound 4c | 4-nitrophenyl substitution | SKNMC (Neuroblastoma) | 10.8 | [16] |

| Compound 4 | N/A | MCF-7 (Breast Cancer) | 5.73 | [12] |

| Compound 4c | N/A | MCF-7 (Breast Cancer) | 2.57 | [13] |

Antimicrobial and Antifungal Potential

The 2-phenyl-1,3-thiazole scaffold is a potent pharmacophore for developing new antimicrobial agents to combat drug-resistant pathogens.[2][17] Derivatives have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][18]

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

A key target for the antifungal activity of these compounds is the enzyme lanosterol 14α-demethylase (CYP51).[5][19] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

Binding to CYP51: The 2-phenyl-1,3-thiazole derivative binds to the active site of the CYP51 enzyme.

-

Inhibition of Ergosterol Pathway: This binding event inhibits the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway.

-

Membrane Disruption: The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane.

-

Fungistatic/Fungicidal Effect: This disruption ultimately leads to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).

Antibacterial Activity and Structure-Activity Relationships

In the antibacterial realm, these derivatives can inhibit bacterial growth through various mechanisms, including the inhibition of sortase A, an enzyme critical for bacterial virulence and biofilm formation.[20][21]

-

SAR for Antifungal Activity: The antifungal potency can be tuned by substitutions. For instance, introducing hydrophobic substituents, such as an n-pentyl group, at the 4-position of the phenyl ring can enhance activity by occupying a hydrophobic cavity in the target enzyme.[5]

-

SAR for Antibacterial Activity: The position of substituents on the thiazole ring is crucial. A 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed better activity against S. aureus and E. coli than when it was placed at the 4-position.[17] The presence of a hydrazone linkage at the C2 position of the thiazole has also been shown to improve antifungal potency.[7]

Quantitative Data: Antimicrobial and Antifungal Efficacy

| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Compound 12 | S. aureus, E. coli, A. niger | MIC | 125-150 | [17] |

| Compound 7a | C. albicans ATCC 10231 | MIC | 7.81 | [7] |

| Compound 7e | C. albicans ATCC 10231 | MIC | 3.9 | [7] |

| Compound 10c | S. sclerotiorum | EC₅₀ | 4.90 | [22] |

| Compound 10c | B. cinerea | EC₅₀ | 7.57 | [22] |

| Compound 3e | Candida strains | MIC | 7.81 | [23] |

Applications in Neurodegenerative Diseases

Emerging research highlights the potential of 1,3-thiazole derivatives, including the 2-phenyl substituted class, in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][24] Their neuroprotective effects are often linked to their ability to modulate multiple targets involved in disease pathology.[25]

Multi-Targeted Neuroprotection

The therapeutic potential in neurodegeneration stems from the ability of these compounds to:

-

Inhibit Cholinesterases: Many derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25][26] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary strategy for symptomatic relief in Alzheimer's disease.[27]

-

Inhibit Aβ and Tau Aggregation: Some thiazole-based compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides and tau proteins, which are the pathological hallmarks of Alzheimer's disease.[25]

-

Modulate Other Key Enzymes: Thiazole derivatives have also shown inhibitory effects against other targets implicated in neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B) and glycogen synthase kinase-3β (GSK-3β).[25][28]

Structure-Activity Relationship in Neuroprotection

-

Amine-containing thiazoles, such as N-(2,3-dimethyl phenyl)thiazol-2-amine, have demonstrated significant inhibitory effects against cholinesterases.[25]

-

Hybrid molecules that combine the phenyl-thiazole scaffold with other pharmacophores, like tacrine, can create multi-target agents that inhibit both cholinesterase activity and Aβ aggregation.[25]

-

For cholinesterase inhibition, 1,3-thiazole-piperazine derivatives have proven to be highly effective and selective acetylcholinesterase inhibitors.[26]

Future Perspectives and Conclusion

The 2-phenyl-1,3-thiazole scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, from killing cancer cells and pathogenic microbes to protecting neurons. The synthetic tractability of the scaffold, primarily through the Hantzsch synthesis, allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties and explore structure-activity relationships in great detail.

Future research should focus on leveraging the multi-target capabilities of this scaffold to design novel therapeutics for complex diseases like cancer and Alzheimer's. The development of derivatives with enhanced selectivity and improved pharmacokinetic profiles will be crucial for translating the preclinical promise of these compounds into clinical success. As our understanding of disease biology deepens, the 2-phenyl-1,3-thiazole scaffold will undoubtedly continue to serve as a valuable blueprint for the design of next-generation therapeutic agents.

References

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

Gudipati, R., et al. (2020). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]

-

Patel, N. B., & Patel, H. R. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society. [Link]

-

Kim, Y., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

Borcea, A. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

-

Mishra, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology. [Link]

-

Gligor, F-Z., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

-

Gligor, F-Z., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]

-

Vasile, C., et al. (2026). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. ResearchGate. [Link]

-

Nastasa, C. M., et al. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

Vasile, C., et al. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules. [Link]

-

Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceutical Chemistry Journal. [Link]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

-

Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Mermer, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Scientific Reports. [Link]

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

da Silva, A. C. G., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Božilović, J., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

-

Al-Masoudi, W. A. A., & Al-Ogaidi, I. A. M. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Vasile, C., et al. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. PubMed. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

-

Yilmaz, I., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link]

-

Chaudhary, J., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. ResearchGate. [Link]

-

Sorkhabi, R. S., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]

-

Chaudhary, J., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Topics in Medicinal Chemistry. [Link]

-

Salar, S., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. DARU Journal of Pharmaceutical Sciences. [Link]

-

Gligor, F-Z., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

-